molecular formula C17H18N2O4 B5625218 N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide

N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide

Cat. No.: B5625218
M. Wt: 314.34 g/mol
InChI Key: RHJJSPXBSQUEDF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group, a nitro group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitrobenzene derivative is then subjected to amidation, where it reacts with an amine to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amidation processes, often carried out in continuous flow reactors to ensure efficiency and high yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group is oxidized to a hydroxyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of hydroxylated derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide can be compared with other similar compounds such as:

    N-[2-(4-methoxyphenyl)ethyl]-2-methylbenzamide: Lacks the nitro group, which may result in different chemical and biological properties.

    N-[2-(4-methoxyphenyl)ethyl]-3-nitrobenzamide: Similar structure but with variations in the position of the nitro group, affecting its reactivity and applications.

    N-[2-(4-methoxyphenyl)ethyl]-2-methyl-4-nitrobenzamide: Another positional isomer with distinct properties.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-15(4-3-5-16(12)19(21)22)17(20)18-11-10-13-6-8-14(23-2)9-7-13/h3-9H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJJSPXBSQUEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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